(3R,4S)-4-fluoro-N-propyloxolan-3-amine
Description
(3R,4S)-4-Fluoro-N-propyloxolan-3-amine is a fluorinated tetrahydrofuran derivative with a propylamine substituent. Its stereochemistry (3R,4S) defines its spatial arrangement, influencing its physicochemical properties, such as solubility, stability, and interaction with biological targets. This compound is of interest in medicinal chemistry and materials science due to its structural uniqueness and tunable reactivity .
Properties
IUPAC Name |
(3R,4S)-4-fluoro-N-propyloxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO/c1-2-3-9-7-5-10-4-6(7)8/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGLOBRXTFTJLF-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1COCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1COC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
To contextualize (3R,4S)-4-fluoro-N-propyloxolan-3-amine, we analyze structurally related compounds, focusing on substituent effects, stereochemistry, and functional group variations.
Structural Analogues with Alkyl Chain Modifications
Key Findings :
- Alkyl Chain Length : The heptyl analogue (C12) exhibits higher logP (~3.5 estimated) compared to the propyl derivative (logP ~1.8), suggesting trade-offs between bioavailability and solubility .
Stereochemical Variants

Key Findings :
- The 3R,4S configuration in the target compound likely stabilizes interactions via hydrogen bonds or salt bridges (e.g., with NADH in dehydrogenase systems), as observed in analogous 4-HIL derivatives .

- Stereochemical mismatches (e.g., 2S,3R,4R vs. 2S,3R,4S) reduce binding affinity by ~10-fold in enzymatic assays .
Fluorinated Amines in Broader Context
Key Findings :
- Fluorine and trifluoromethyl groups are pivotal in improving target selectivity and resistance to cytochrome P450-mediated metabolism .
- The oxolane (tetrahydrofuran) ring in the target compound offers conformational rigidity compared to pyridine or pyrimidine cores, favoring entropic gains in binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


